TAK-901 hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
TAK-901 hydrochloride is an investigational, multitargeted Aurora B kinase inhibitor derived from a novel azacarboline kinase hinge-binder chemotype. It exhibits time-dependent, tight-binding inhibition of Aurora B, but not Aurora A. This compound has shown significant potential in preclinical studies for its ability to inhibit cell proliferation in various human cancer cell lines .
化学反应分析
TAK-901 hydrochloride undergoes several types of chemical reactions, including:
Inhibition Reactions: This compound exhibits time-dependent, tight-binding inhibition of Aurora B kinase.
Phosphorylation Suppression: It suppresses cellular histone H3 phosphorylation.
Polyploidy Induction: This compound induces polyploidy in various human cancer cell lines.
Common reagents and conditions used in these reactions include biochemical assays and cellular substrates such as histone H3 . The major products formed from these reactions are polyploid cells and suppressed phosphorylation of histone H3 .
科学研究应用
TAK-901 hydrochloride has a wide range of scientific research applications, including:
Cancer Research: This compound has shown potent activity against multiple human solid tumor types and several leukemia models in rodent xenografts.
Cell Cycle Regulation Studies: It is used to study the roles of Aurora kinases in mitosis and cell division.
Pharmacodynamic Studies: This compound is used in vivo biomarker studies to induce pharmacodynamic responses consistent with Aurora B inhibition.
作用机制
TAK-901 hydrochloride exerts its effects by inhibiting Aurora B kinase, a key mitotic cell-cycle regulator. This inhibition leads to the suppression of cellular histone H3 phosphorylation and induction of polyploidy. The molecular targets involved include Aurora B kinase, FLT3, and FGFR2 . The pathways affected by this compound include those related to cell proliferation and mitosis .
相似化合物的比较
TAK-901 hydrochloride is unique due to its multitargeted inhibition of Aurora B kinase and its derived azacarboline kinase hinge-binder chemotype. Similar compounds include:
Aurora A Kinase Inhibitors: These inhibitors target Aurora A kinase, unlike this compound, which specifically inhibits Aurora B kinase.
FLT3 Inhibitors: While this compound also inhibits FLT3, it is not as potent as its inhibition of Aurora B kinase.
FGFR2 Inhibitors: Similar to FLT3 inhibitors, this compound shows some inhibition of FGFR2 but is primarily an Aurora B kinase inhibitor.
This compound stands out due to its specific and potent inhibition of Aurora B kinase, making it a promising candidate for cancer therapy research .
属性
CAS 编号 |
934542-50-4 |
---|---|
分子式 |
C28H33ClN4O3S |
分子量 |
541.1 g/mol |
IUPAC 名称 |
5-(3-ethylsulfonylphenyl)-3,8-dimethyl-N-(1-methylpiperidin-4-yl)-9H-pyrido[2,3-b]indole-7-carboxamide;hydrochloride |
InChI |
InChI=1S/C28H32N4O3S.ClH/c1-5-36(34,35)21-8-6-7-19(14-21)23-15-22(28(33)30-20-9-11-32(4)12-10-20)18(3)26-25(23)24-13-17(2)16-29-27(24)31-26;/h6-8,13-16,20H,5,9-12H2,1-4H3,(H,29,31)(H,30,33);1H |
InChI 键 |
VJCDELBBEITKBS-UHFFFAOYSA-N |
规范 SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C3=C2C4=C(N3)N=CC(=C4)C)C)C(=O)NC5CCN(CC5)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。